(S)-2-(4-Fluorophenoxy)propanoic acid chemical properties
(S)-2-(4-Fluorophenoxy)propanoic acid chemical properties
An In-depth Technical Guide to (S)-2-(4-Fluorophenoxy)propanoic Acid for Researchers and Drug Development Professionals
Introduction and Strategic Importance
(S)-2-(4-Fluorophenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyalkanoic acid class of chemical compounds. Its structure, featuring a stereocenter adjacent to a carboxylic acid group and a fluorine-substituted aromatic ring, makes it a valuable and versatile chiral building block. The presence and position of the fluorine atom can significantly enhance metabolic stability and binding affinity of derivative molecules, a feature highly sought after in modern drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1]
Physicochemical and Structural Properties
The core identity of (S)-2-(4-Fluorophenoxy)propanoic acid is defined by its specific stereochemistry and the influence of its functional groups. The electron-withdrawing nature of the fluorine atom and the phenoxy ether linkage, combined with the acidic proton of the carboxyl group, dictates its reactivity and physical characteristics.
Chemical Structure Diagram
Caption: Chemical structure of the (S)-enantiomer.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-(4-fluorophenoxy)propanoic acid | [2] |
| CAS Number | 60251-91-4 | [2] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [2] |
| Appearance | White crystals | [1] |
| Melting Point | 112-118 °C (for racemate) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Purification
The most common and logical route for synthesizing chiral 2-aryloxypropanoic acids is via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This approach leverages readily available chiral starting materials to install the desired stereocenter.
Retrosynthetic Analysis
The key bond disconnection is at the ether linkage (ArO–C). This leads back to 4-fluorophenol and a chiral 3-carbon electrophile, such as an (R)-2-halopropanoate or a related derivative with a suitable leaving group. The (R)-configuration of the electrophile is required to induce the inversion of stereochemistry (Sₙ2 mechanism) that yields the desired (S)-product.
Caption: Retrosynthetic pathway for the target molecule.
Exemplary Synthesis Protocol
While a specific protocol for the (S)-enantiomer is not detailed in the provided search results, a general, field-proven procedure for a related compound, R-2-(4-hydroxyphenoxy)propanoic acid, can be adapted.[3] This process involves the reaction of a phenol with an S-2-halopropanoic acid to yield the R-product.[3] For our target, we would react 4-fluorophenol with an (R)-2-chloropropanoic acid derivative.
Step 1: Deprotonation of Phenol
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To a stirred solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., DMF or acetone), add a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Stir the mixture at room temperature until the deprotonation is complete, forming the 4-fluorophenoxide salt. The choice of base is critical; K₂CO₃ is milder and often sufficient, while NaH ensures complete and irreversible deprotonation.
Step 2: Nucleophilic Substitution (Sₙ2 Reaction)
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To the solution of the 4-fluorophenoxide, add an ester of (R)-2-chloropropanoic acid (e.g., methyl or ethyl ester) dropwise. The ester form is used to protect the carboxylic acid, which would otherwise interfere with the basic conditions.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed. This is the key stereochemistry-defining step, proceeding via an Sₙ2 mechanism with inversion of configuration.
Step 3: Saponification (Ester Hydrolysis)
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Cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Stir the mixture (potentially with gentle heating) to hydrolyze the ester to the carboxylate salt.
Step 4: Acidification and Isolation
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After hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid like hydrochloric acid (HCl) to a pH of ~1-2.[3]
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The desired (S)-2-(4-Fluorophenoxy)propanoic acid will precipitate as a solid.
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Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[3]
Step 5: Purification
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target molecule.
Spectroscopic Characterization
The identity and purity of (S)-2-(4-Fluorophenoxy)propanoic acid are confirmed using standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.
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¹H NMR: The spectrum should show distinct signals for the aromatic protons, the chiral proton (–CH–), and the methyl protons (–CH₃). The aromatic region will show complex splitting due to the fluorine substitution. The chiral proton will appear as a quartet (split by the methyl group), and the methyl group will be a doublet (split by the chiral proton). The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.[4]
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¹³C NMR: The spectrum will show nine distinct carbon signals. Key signals include the carbonyl carbon (~170-180 ppm), the aromatic carbons (with C-F coupling visible for the carbon directly attached to fluorine), the chiral carbon attached to oxygen (~70-80 ppm), and the methyl carbon (~15-25 ppm).[5]
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IR Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700-1725 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1050-1250 cm⁻¹), and C-F stretches (~1150-1250 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (184.16) should be observable. Common fragmentation patterns would include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.
Applications in Research and Development
(S)-2-(4-Fluorophenoxy)propanoic acid is not typically an end-product but rather a high-value intermediate. Its utility stems from the combination of its phenoxypropionic acid core, which is a known pharmacophore, and the strategic placement of a fluorine atom.
Pharmaceutical Development
This compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly anti-inflammatory drugs.[1] The phenoxypropionic acid scaffold is related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). By using this chiral intermediate, chemists can ensure the synthesis of the single, more active enantiomer of a target drug, which can lead to improved efficacy and a better safety profile by reducing the metabolic load associated with an inactive enantiomer.
Agrochemical Chemistry
In agriculture, aryloxyalkanoic acids are a well-established class of herbicides that function as synthetic auxins.[1] These compounds mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible (usually broadleaf) plants, ultimately causing their death. The use of a single enantiomer can lead to higher potency and better selectivity, reducing the total amount of herbicide needed for effective weed control and minimizing environmental impact.[1]
Mechanistic Pathway: Synthetic Auxin Herbicides
Caption: Simplified pathway for synthetic auxin herbicides.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-(4-Fluorophenoxy)propanoic acid and its relatives. The information below is a general guide based on data for structurally similar compounds.[6][7]
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Hazard Identification: Compounds in this class are often classified as harmful if swallowed and can cause skin and serious eye irritation.[6][8]
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]
-
-
First Aid Measures:
-
If on skin: Wash off immediately with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] The recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]
References
-
Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid - PrepChem.com. (URL: [Link])
-
2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem. (URL: [Link])
-
(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem. (URL: [Link])
-
2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)- - FDA Global Substance Registration System. (URL: [Link])
- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)
-
(S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB. (URL: [Link])
-
Safety Data Sheet - Angene Chemical. (URL: [Link])
-
Propionic Acid - Safety Data Sheet - Agilent. (URL: [Link])
-
1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])
Sources
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- 3. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 13C NMR spectrum [chemicalbook.com]
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